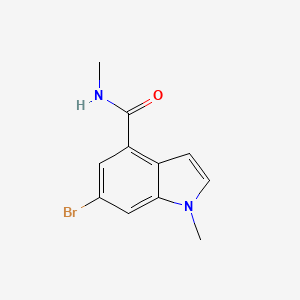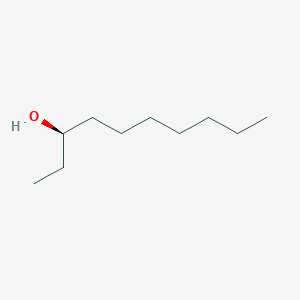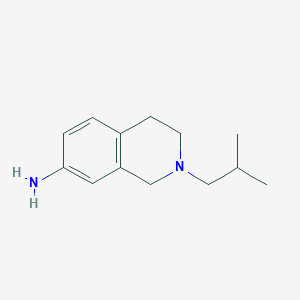
3-Methyloxazinane Arbidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyloxazinane Arbidol (CAS Number: 131707-23-8) is an antiviral drug developed by the former Soviet Union’s pharmaceutical research center. It primarily targets influenza viruses of types A and B, which cause seasonal flu. Additionally, it may exhibit antiviral activity against other respiratory viruses .
Métodos De Preparación
Synthetic Routes::
Starting Material: The synthesis begins with a bromination reaction on a substituted indole compound.
Key Steps:
Final Product: The resulting compound is 3-Methyloxazinane Arbidol.
Industrial Production:: Arbidol is produced industrially using cost-effective synthetic routes. its clinical impact remains less significant than that of other antiviral drugs like oseltamivir (Tamiflu).
Análisis De Reacciones Químicas
Arbidol undergoes various chemical reactions:
Oxidation: It can be oxidized under specific conditions.
Reduction: Reduction reactions may modify its functional groups.
Substitution: Arbidol can undergo nucleophilic substitution reactions.
Common Reagents: These include bromine, methylating agents, and esterification reagents.
Major Products: The final product is 3-Methyloxazinane Arbidol itself.
Aplicaciones Científicas De Investigación
Arbidol’s applications span multiple fields:
Antiviral Activity: It inhibits viral entry by preventing the interaction between the influenza virus envelope and host cell membranes.
Immunomodulation: Arbidol induces interferon production and enhances phagocytosis by macrophages.
Potential Against SARS-CoV: In vitro studies suggest activity against SARS-CoV.
Hepatitis C: Arbidol is a candidate drug against hepatitis C (also an RNA virus).
Mecanismo De Acción
Arbidol’s mechanism involves:
Blocking Viral Fusion: It prevents viral envelope fusion with host cell membranes.
Inducing Interferon: Arbidol stimulates interferon production.
Enhancing Immune Response: It activates humoral responses and macrophage phagocytosis.
Comparación Con Compuestos Similares
Arbidol shares structural similarities with oseltamivir (Tamiflu), another influenza antiviral. Arbidol’s cost-effectiveness and potential efficacy against avian flu make it an interesting alternative . Other similar compounds include rimantadine and amantadine.
Propiedades
Fórmula molecular |
C22H24BrN2O3S+ |
|---|---|
Peso molecular |
476.4 g/mol |
Nombre IUPAC |
ethyl 5-bromo-2,7-dimethyl-8-(phenylsulfanylmethyl)-3,9-dihydro-1H-pyrrolo[3,2-f][1,3]benzoxazin-7-ium-9-carboxylate |
InChI |
InChI=1S/C22H24BrN2O3S/c1-4-27-22(26)20-18(12-29-14-8-6-5-7-9-14)25(3)17-10-16(23)21-15(19(17)20)11-24(2)13-28-21/h5-10,20H,4,11-13H2,1-3H3/q+1 |
Clave InChI |
GWTIGLLUEDOJLB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1C(=[N+](C2=CC(=C3C(=C12)CN(CO3)C)Br)C)CSC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Cyclopropyl-2-azabicyclo[2.2.1]hept-5-ene](/img/structure/B12065752.png)
![4-[2-(3-Methoxyphenyl)ethyl]piperidine](/img/structure/B12065757.png)




![Ethyl 2-(7-amino-1,4-dihydro-5-hydroxy-1-methyl-4-oxopyrimido[4,5-c]pyridazin-3-yl)acetate](/img/structure/B12065767.png)

![3-[(2,3,4,6-O-Tetraacetyl-b-D-galactopyranosyl)thio]propionoic acid](/img/structure/B12065780.png)




![Benzamide, N-benzoyl-N-[1-[5-O-[bis(4-methoxyphenyl)phenylmethyl]-3-O-[[bis(1-methylethyl)amino](2-cyanoethoxy)phosphino]-2-deoxy-beta-D-erythro-pentofuranosyl]-7-methyl-1H-imidazo[4,5-c]pyridin-4-yl]-](/img/structure/B12065845.png)
